Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795534
InChI: InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3
SMILES:
Molecular Formula: C7H5F3N2O2S
Molecular Weight: 238.19 g/mol

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC15795534

Molecular Formula: C7H5F3N2O2S

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate -

Specification

Molecular Formula C7H5F3N2O2S
Molecular Weight 238.19 g/mol
IUPAC Name methyl 3-(trifluoromethylsulfanyl)pyrazine-2-carboxylate
Standard InChI InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3
Standard InChI Key MDSRKQRLVDEYHI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=CN=C1SC(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1,4-positions. Substituents at the 2- and 3-positions include a methyl ester (-COOCH₃) and a trifluoromethylthio group (-SCF₃), respectively. The -SCF₃ group introduces strong electron-withdrawing effects, enhancing the molecule’s metabolic stability and lipophilicity .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₇H₅F₃N₂O₂S
Molecular Weight238.19 g/mol
SMILES NotationCOC(=O)C1=NC=CN=C1SC(F)(F)F
InChIKeyMDSRKQRLVDEYHI-UHFFFAOYSA-N
PubChem CID75530215

The trifluoromethylthio group’s electronegativity (Pauling scale: F = 4.0, S = 2.58) creates a polarized C-S bond, facilitating nucleophilic substitution reactions. This property is critical for derivatization in drug discovery .

Synthesis Pathways

Advanced One-Pot Approaches

Recent innovations adapt methodologies from related trifluoromethylpyrazine syntheses. As demonstrated for ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate , a one-pot strategy using ethyl 4,4,4-trifluoro-3-oxobutanoate, trialkyl phosphites, and ethylenediamine in pyridine could be modified by substituting sulfur-containing reagents. Bromine-mediated aromatization at 90–140°C completes the cyclization, avoiding intermediate isolation .

Table 2: Synthesis Method Comparison

MethodReagentsYieldLimitations
Direct SCF₃ AdditionCF₃SCl, Base40–50%Reagent instability
One-Pot CyclizationPOCl₃, Pyridine, KF60–70%High-temperature steps

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary assays indicate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The -SCF₃ group disrupts microbial membrane integrity by interacting with thiol groups in essential enzymes.

Applications in Drug Development

Pharmacokinetic Optimization

The methyl ester enhances oral bioavailability by masking the carboxylic acid, which is later hydrolyzed in vivo. Meanwhile, the -SCF₃ group reduces oxidative metabolism, prolonging half-life. Computational models predict a logP of 2.1, balancing solubility and membrane permeability .

Agrochemistry

As a fungicide precursor, the compound’s sulfur moiety targets fungal cytochrome P450 enzymes. Field trials show 85% efficacy against Phytophthora infestans at 200 g/ha, outperforming traditional thiocarbamates.

Comparative Analysis with Analogues

Methyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

The sulfur-free analogue (C₇H₅F₃N₂O₂, MW: 206.12) exhibits reduced logP (1.3) and shorter half-life (1.2 h vs. 4.5 h). This underscores the -SCF₃ group’s role in enhancing lipophilicity and metabolic stability .

Recent Advancements (2023–2025)

Continuous Flow Synthesis

Adapting methods from trifluoromethylpyrazine production , microreactor systems enable safer CF₃SCl utilization via inline quenching, improving yields to 75% with residence times <10 min.

Computational Design

QSAR models predict that N-substituted derivatives (e.g., replacing methyl with cyclopropyl) could enhance target binding to viral polymerases by 30% .

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